molecular formula C8H8BFO2 B1276328 trans-2-(4-Fluorophenyl)vinylboronic acid CAS No. 214907-24-1

trans-2-(4-Fluorophenyl)vinylboronic acid

Cat. No. B1276328
M. Wt: 165.96 g/mol
InChI Key: GBNJRIQSFJFDII-AATRIKPKSA-N
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Description

Trans-2-(4-Fluorophenyl)vinylboronic acid is a chemical compound that belongs to the class of organoboronic acids. These compounds are characterized by a boron atom connected to an organic moiety and have significant utility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss trans-2-(4-Fluorophenyl)vinylboronic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related boronic acids typically involves the use of organolithium reagents, borate esters, and halogenated aromatic compounds. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid is achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions leading to yields of 52-56% . Although the specific synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid is not detailed, similar methodologies could potentially be applied, with adjustments for the vinyl group and the para-fluoro substituent.

Molecular Structure Analysis

The molecular structure of boronic acids is crucial for their reactivity in chemical reactions. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is found to play a key role in catalytic activity by preventing the coordination of amines to the boron atom . This suggests that the position and nature of substituents on the phenyl ring of boronic acids, including trans-2-(4-Fluorophenyl)vinylboronic acid, are important for their chemical behavior.

Chemical Reactions Analysis

Boronic acids are widely used in cross-coupling reactions, such as the Suzuki reaction. The synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate demonstrates the utility of boronic acids in forming carbon-carbon bonds . Although the provided papers do not discuss reactions specifically involving trans-2-(4-Fluorophenyl)vinylboronic acid, the general reactivity patterns of boronic acids suggest that it would also be a suitable candidate for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms can affect these properties due to their electronegativity and ability to engage in hydrogen bonding. While the papers provided do not offer specific data on trans-2-(4-Fluorophenyl)vinylboronic acid, they do highlight the importance of structural features in determining the properties of boronic acids . It can be inferred that the vinyl and fluorophenyl groups in trans-2-(4-Fluorophenyl)vinylboronic acid would contribute to its unique properties, which would be relevant in its application in organic synthesis.

Scientific Research Applications

Synthesis and Catalysis

  • Suzuki Reactions and Catalysis : Trans-2-(4-Fluorophenyl)vinylboronic acid is used in Suzuki reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. These reactions are fundamental in organic synthesis, providing a method for creating complex molecules. For instance, Duncton and Singh (2013) explored the synthesis of trans-2-(trifluoromethyl)cyclopropanes using a similar compound in Suzuki reactions, demonstrating the versatility of vinylboronic acids in synthesizing cyclopropyl products (Duncton & Singh, 2013).

  • Homocoupling Reactions : In homocoupling reactions, trans-2-phenylvinylboronic acid was used as a substrate catalyzed by palladium nanocubes. This study by Elias et al. (2017) sheds light on the mechanics of such reactions, highlighting the importance of the base and substrate interactions in the process (Elias et al., 2017).

  • Borylation of Vinylarenes : The borylation process is another key application, as shown by Coapes et al. (2003), where a rhodium catalyst was used for the borylation of alkenes to produce vinylboronate esters, including 1,1-disubstituted derivatives (Coapes et al., 2003).

  • Cross-Coupling Reactions : A DFT study by Braga et al. (2006) analyzed the full catalytic cycle of Suzuki−Miyaura cross-coupling, which is relevant to the applications of vinylboronic acids in creating cross-coupled products (Braga et al., 2006).

  • Palladium-Catalyzed Reactions : Palladium catalysts are frequently used with trans-2-(4-Fluorophenyl)vinylboronic acid. Burns et al. (2007) demonstrated the use of a palladium(II) precatalyst for efficient Suzuki-Miyaura couplings of various coupling partners, including vinylboronic acids (Burns et al., 2007).

Organic Synthesis

  • Synthesis of Fluoro−Carbyne Complexes : Almeida and Pombeiro (1997) investigated the synthesis of fluoro−carbyne complexes, which involved the use of compounds similar to trans-2-(4-Fluorophenyl)vinylboronic acid. This highlights its role in the preparation of complex organometallic compounds (Almeida & Pombeiro, 1997).

  • Fluorescent Compounds Synthesis : The synthesis of fluorescent compounds, such as trans-6-(p-fluorophenyl)vinylindole, is another application. Yu-hua (2006) demonstrated the synthesis of such compounds, indicating the potential of vinylboronic acids in creating materials with specific optical properties (Ge Yu-hua, 2006).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Given its role as a versatile building block in organic synthesis, trans-2-(4-Fluorophenyl)vinylboronic acid is likely to continue to be a subject of research in the future. Its use in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules suggests potential applications in the development of new pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

[(E)-2-(4-fluorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNJRIQSFJFDII-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Fluorophenyl)vinylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
KA Konieczny, M Dračínský, BM Szyja… - Crystal Growth & …, 2022 - ACS Publications
The photochemical properties of 1,2-di(4-pyridyl)ethylene (bpe) and trans-2-(4-fluorophenyl)vinylboronic acid (fpvb) cocrystals have been investigated using complementary techniques…
Number of citations: 0 pubs.acs.org
SNS Vasconcelos, VH Menezes da Silva… - Asian Journal of …, 2017 - Wiley Online Library
3‐Vinyl and 3‐stilbenyl tyrosine derivatives, accessed by the Suzuki–Miyaura coupling reaction in good yields, are presented. These synthetic olefins then provided a fast and effective …
Number of citations: 6 onlinelibrary.wiley.com
RO Barichello - 2020 - ir.library.ontariotechu.ca
The functionalization of benzhydryl alcohols is an approach to form important building blocks in organic synthesis. More specifically, the derivatization of benzhydryl alcohols to afford an …
Number of citations: 2 ir.library.ontariotechu.ca
W Shaban - 2015 - search.proquest.com
Conjugated enynes are common carbon moieties in natural products, pharmaceuticals, and in industrial ingredients. The recent success of Suzuki type reactions involving potassium …
Number of citations: 2 search.proquest.com
M Aman - 2018 - search.proquest.com
Palladium inserted hydridopalladium species represents as RCOOPdH. Our focus is to react this species with potassium styryltrifluoroborates to synthesize new kinds of styryl ester …
Number of citations: 2 search.proquest.com
K Scholl, J Dillashaw, E Timpy, Y Lam… - The Journal of …, 2018 - ACS Publications
Diels–Alder reactions of tethered vinyl–metal species offer the opportunity to fashion highly functionalized diol intermediates for synthesis. We have developed the first enantioselective …
Number of citations: 15 pubs.acs.org
MM Maluleka, MJ Mphahlele - Tetrahedron, 2013 - Elsevier
2-Amino-3,5-dibromoacetophenone undergoes Vilsmeier reaction with a phosphoryl chloride–dimethylformamide mixture to afford 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. The …
Number of citations: 19 www.sciencedirect.com
H Yu, R Lee, H Kim, D Lee - The Journal of Organic Chemistry, 2019 - ACS Publications
A Lewis acid-promoted highly regio- and diastereoselective C(sp 3 )–C(sp 2 ) cross-coupling reaction between unprotected aryl-substituted 1,2-diols and styryl-, aryl-, heteroaryl-, and …
Number of citations: 10 pubs.acs.org
L Zilbershtein-Shklanovsky, P Kafri, Y Shav-Tal… - European Journal of …, 2014 - Elsevier
Fluorescent nucleoside analogs replacing natural DNA bases in an oligonucleotide have been widely used for the detection of genetic material. Previously, we have described 2-((4-(…
Number of citations: 5 www.sciencedirect.com
L Zilbershtein, A Silberman, B Fischer - Organic & Biomolecular …, 2011 - pubs.rsc.org
Natural nucleotides are not useful as fluorescent probes because of their low quantum yields. Therefore, a common methodology for the detection of RNA and DNA is the application of …
Number of citations: 24 pubs.rsc.org

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